molecular formula C18H14F3N3O2 B11133443 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11133443
M. Wt: 361.3 g/mol
InChI Key: GQHNMWRHKQIMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at position 3 with a 2-hydroxy-5-methylphenyl group and at position 5 with a carboxamide linked to a 3-(trifluoromethyl)phenyl moiety.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14F3N3O2/c1-10-5-6-16(25)13(7-10)14-9-15(24-23-14)17(26)22-12-4-2-3-11(8-12)18(19,20)21/h2-9,25H,1H3,(H,22,26)(H,23,24)

InChI Key

GQHNMWRHKQIMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrazine-Based Cyclocondensation

Hydrazine derivatives react with β-keto esters or α,β-unsaturated carbonyl compounds to form pyrazole intermediates. For example:

  • Step 1 : Ethyl acetoacetate reacts with hydrazine hydrate to yield ethyl 1H-pyrazole-4-carboxylate.

  • Step 2 : Methylation with dimethyl sulfate introduces the 1-methyl substituent.

  • Step 3 : Saponification with NaOH converts the ester to a carboxylic acid.

Key Data :

Reaction StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, ethanol, 0–25°C80–90
MethylationDimethyl sulfate, NaHCO₃, toluene75–85
SaponificationNaOH (aq.), EtOH, RT90–95

1,3-Dipolar Cycloaddition

Diazocarbonyl compounds undergo cycloaddition with alkynes or nitrilimines to form pyrazoles. For instance:

  • Ethyl diazoacetate reacts with phenylpropargyl in the presence of Zn(OTf)₂ to yield trisubstituted pyrazoles.

Advantage : High regioselectivity (89% yield).

Carboxylic Acid to Acyl Chloride Conversion

The pyrazole-5-carboxylic acid intermediate is converted to its acyl chloride for subsequent amidation:

  • Reagents : Thionyl chloride (SOCl₂) under reflux.

  • Conditions : 8–12 h reflux in anhydrous conditions.

  • Yield : >95%.

Amidation with 3-(Trifluoromethyl)aniline

The final step involves reacting the acyl chloride with 3-(trifluoromethyl)aniline:

Traditional Amidation

  • Procedure : Pyrazole-5-carbonyl chloride is added to a solution of 3-(trifluoromethyl)aniline and K₂CO₃ in THF at 5°C.

  • Workup : Filtration, solvent removal, and recrystallization from ethyl acetate.

  • Yield : 40–80%.

Microwave-Assisted Amidation

  • Conditions : Microwave irradiation (100–400 W, 105–115°C, 5–20 min).

  • Advantages : Reduced reaction time (15–30 min) and improved yields (75–90%).

Comparative Table :

MethodTimeYield (%)Purity (%)
Traditional8–12 h40–8095–98
Microwave15–30 min75–90>99

Regioselectivity and Substituent Effects

The position of substituents on the pyrazole ring is critical:

  • C5 Carboxamide Group : Directed by steric and electronic effects during cyclocondensation.

  • 3-(Trifluoromethyl)phenyl Group : Introduced via amidation, with electron-withdrawing CF₃ enhancing reactivity.

  • 2-Hydroxy-5-methylphenyl Group : Introduced early via substituted hydrazines or post-synthetic modifications.

Purification and Characterization

  • Recrystallization : Ethyl acetate or toluene yields high-purity crystals (98–99%).

  • Analytical Data :

    • ¹H NMR : Key peaks include δ 6.86 (pyrazole C-H), 7.32–7.62 (Ar-H), and 9.42 (NH).

    • IR : Stretching bands at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H).

Challenges and Optimization

  • Regioselectivity : Mixtures of regioisomers may form; copper triflate or ionic liquids improve selectivity.

  • Scale-Up Issues : Microwave methods are preferred for industrial scalability.

  • Cost Efficiency : Use of reusable catalysts (e.g., [bmim]PF₆) reduces expenses .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles like sodium hydroxide or ammonia are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory : Compounds similar to 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide have shown promise in inhibiting inflammatory pathways.
  • Antitumor : Preliminary studies suggest that this compound can inhibit certain enzymes like carbonic anhydrases, which are involved in tumor progression and metastasis .

Medicinal Chemistry Applications

The compound is being explored for its potential as:

  • Lead Compound : It may serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases or cancers.
  • Enzyme Inhibitor : Its structural features suggest it could be used to design inhibitors for specific enzymes or receptors involved in disease pathways.

Interaction Studies

Understanding how 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide interacts with biological macromolecules is crucial. Initial studies indicate effective binding to carbonic anhydrases, influencing their activity. Techniques such as molecular docking and surface plasmon resonance are recommended for further investigation into binding affinities and mechanisms of action .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, highlighting the following findings:

StudyFindings
Demonstrated anti-inflammatory and antitumor activity through enzyme inhibition.
Explored the synthesis of related compounds with significant antimicrobial properties.
Investigated the pharmacological significance of similar pyrazole derivatives in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and trifluoromethyl groups can enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

Non-Nucleoside Measles Virus Inhibitors (): Compounds such as 2e, 2g, and 2k share the pyrazole-5-carboxamide backbone but differ in substituents. For example:

  • 2e: Contains a sulfonylpiperidinyl group linked to a 4-aminophenyl ring.
  • 2k : Features a 2-hydroxyethylpiperidinyl sulfonyl group.
Compound Substituents (R Groups) Biological Target Purity (%) Molecular Weight
2e Sulfonylpiperidinyl Measles virus RdRp >95 517.1 [M+1]
Target 2-Hydroxy-5-methylphenyl N/A N/A ~365.3 (est.)

The sulfonyl and piperidinyl groups in 2e–2k enhance binding to the measles virus RNA-dependent RNA polymerase (RdRp) through hydrophobic and electrostatic interactions. The target compound’s hydroxy group may limit similar activity due to reduced bulkiness, but its CF₃ group could stabilize binding via halogen bonding .

Enzyme Inhibitors: Berotralstat and DPC 423

Berotralstat (–15): A plasma kallikrein inhibitor with the structure 1-[3-(aminomethyl)phenyl]-N-(5-{(R)-(3-cyanophenyl)[(cyclopropylmethyl)amino]methyl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide dihydrochloride. Key differences from the target compound include:

  • Aminomethylphenyl vs. hydroxy-methylphenyl substitution.
  • Cyanophenyl-cyclopropylmethylamino group vs. 3-(trifluoromethyl)phenyl.
Property Berotralstat Target Compound
Molecular Weight 635.48 (dihydrochloride) ~365.3
Key Functional Groups Cyano, cyclopropyl Hydroxy, CF₃
Therapeutic Application Hereditary angioedema Undefined (potential enzyme inhibition)

The cyanophenyl and cyclopropyl groups in Berotralstat enhance target specificity for plasma kallikrein, while the target compound’s simpler structure may prioritize solubility over potency .

DPC 423 ():
A pyrazole carboxamide metabolized via P450-mediated pathways to aldoximes. Structural comparison:

  • DPC 423: 3-(trifluoromethyl) and aminomethylphenyl groups.
  • Target Compound: Hydroxy-methylphenyl and 3-(trifluoromethyl)phenyl .

Pyrazole Derivatives with Varied Aryl Substituents

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide ():

  • Chlorophenyl vs. 3-(trifluoromethyl)phenyl .
  • Methylpyrazole vs. hydroxy-methylphenyl .
Property Chlorophenyl Analog Target Compound
Electron Effects Strongly electron-withdrawing (Cl) Moderately electron-withdrawing (CF₃)
Solubility Lower (Cl increases hydrophobicity) Higher (OH enhances polarity)

The chloro group may enhance receptor binding in non-polar environments, whereas the target’s hydroxy group favors aqueous solubility .

Thieno[2,3-c]pyrazole Derivatives ():

  • N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide replaces the pyrazole core with a thienopyrazole ring.
  • The ethoxy group provides moderate hydrophobicity, contrasting with the target’s hydroxy group.

Thienopyrazole’s planar structure may improve π-π stacking in enzyme active sites, but the target compound’s pyrazole core offers synthetic simplicity .

Factor IXa Inhibitors ()

A porcine Factor IXa inhibitor, 1-{3-[amino(imino)methyl]phenyl}-N-[4-(1H-benzimidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, demonstrates the impact of benzimidazole substituents on anticoagulant activity. The target compound lacks this heterocycle, likely limiting its applicability in coagulation disorders .

Key Findings and Implications

  • Structural Flexibility: Minor changes (e.g., hydroxy vs. chloro, pyrazole vs. thienopyrazole) drastically alter biological activity and pharmacokinetics.
  • Metabolism: Hydroxy groups may reduce oxidative metabolism compared to aminomethyl or chloro substituents.
  • Therapeutic Potential: The target compound’s balance of polarity (OH) and lipophilicity (CF₃) suggests promise in enzyme inhibition, though further pharmacological profiling is needed.

Biological Activity

The compound 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer, anti-inflammatory, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is C19H16F3N3O2C_{19}H_{16}F_3N_3O_2. The trifluoromethyl group enhances its pharmacological properties, contributing to its bioactivity.

PropertyValue
Molecular Weight399.287 g/mol
Molecular FormulaC19H16F3N3O2
LogP5.908
PSA49.33 Ų

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that related compounds demonstrated inhibitory effects on tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing anticancer agents as it disrupts cell division.

  • Case Study : A derivative similar to our compound showed an IC50 value in the low micromolar range (0.08–12.07 mM), indicating potent anticancer activity against various tumor cell lines, including non-small cell lung cancer and prostate cancer cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Studies have shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, which are pivotal in inflammatory responses.

  • Research Findings : One study demonstrated that a related pyrazole derivative inhibited LPS-induced TNF-alpha release in mice, suggesting its effectiveness in managing inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Tubulin Binding : Inhibition of tubulin polymerization leads to cell cycle arrest.
  • Cytokine Modulation : Reduction of pro-inflammatory cytokines through interference with signaling pathways.
  • Receptor Interaction : Potential binding to specific receptors involved in cancer progression and inflammation.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibits tubulin polymerization
Anti-inflammatoryInhibits TNF-alpha and IL-6 release
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-hydroxy-5-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A core pyrazole ring is formed by cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. Subsequent functionalization involves coupling reactions, such as amide bond formation between the pyrazole-5-carboxylic acid and aniline derivatives (e.g., 3-trifluoromethylaniline). Key intermediates are characterized using 1H^1H-NMR (e.g., coupling constants for regioselectivity analysis) and elemental analysis to confirm purity . For example, carboxamide formation may employ carbodiimide coupling agents (e.g., EDC/HOBt) in DMF or THF under inert conditions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Assigns protons on the pyrazole ring (e.g., splitting patterns for H-4 and H-5) and aromatic substituents. The hydroxy group’s resonance (2-hydroxyphenyl) may appear as a broad singlet (~δ 9–10 ppm) .
  • LC-MS/MS : Confirms molecular ion peaks (m/zm/z) and fragmentation patterns, particularly for the trifluoromethyl group (CF3\text{CF}_3) and carboxamide linkage.
  • FT-IR : Identifies carbonyl stretches (~1680–1700 cm1^{-1}) and O–H bonds (~3200 cm1^{-1}) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Initial screens often focus on enzyme inhibition (e.g., kinase or protease assays) or receptor binding. For example, fluorometric assays using recombinant enzymes (e.g., factor Xa) quantify IC50_{50} values. Cell viability assays (e.g., MTT) assess cytotoxicity in cancer lines. Solubility is optimized using DMSO/PBS mixtures, and activity is compared to reference inhibitors (e.g., razaxaban for factor Xa) .

Advanced Research Questions

Q. How can regioselectivity in pyrazole ring formation be controlled during synthesis?

  • Methodological Answer : Regioselectivity depends on substituent electronic effects and reaction conditions. For example, electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position direct cyclization to favor 1,3,5-trisubstituted pyrazoles. Solvent polarity (e.g., DMF vs. THF) and temperature (0–5°C vs. reflux) further modulate selectivity. 1H^1H-NMR coupling constants (e.g., J4,5J_{4,5}) and X-ray crystallography validate regiochemistry .

Q. What strategies improve metabolic stability and oral bioavailability of this carboxamide derivative?

  • Methodological Answer :

  • PEGylation : Introducing polyethylene glycol (PEG) chains enhances solubility.
  • Prodrug Design : Masking the hydroxy group (e.g., as a methoxymethyl ether) improves intestinal absorption.
  • CYP450 Inhibition Assays : Liver microsome studies identify metabolic hotspots (e.g., oxidative demethylation). Pharmacokinetic parameters (AUC, t1/2t_{1/2}) are optimized using logP adjustments (<5) and plasma protein binding assays .

Q. How do structural modifications (e.g., substituents on phenyl rings) affect selectivity against off-target enzymes?

  • Methodological Answer : SAR studies compare analogs with varied substituents. For instance:

  • 2-Hydroxy-5-methylphenyl : Enhances hydrogen bonding with catalytic residues (e.g., in factor Xa’s S1 pocket).
  • 3-Trifluoromethylphenyl : Increases hydrophobic interactions but may elevate off-target binding to trypsin-like proteases. Competitive inhibition assays (e.g., Ki values) and molecular docking (e.g., AutoDock Vina) quantify selectivity .

Q. How are contradictions in biological activity data resolved across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, buffer pH). To reconcile

  • Meta-Analysis : Compare IC50_{50} values normalized to reference standards.
  • Counter-Screening : Test against isoforms (e.g., factor Xa vs. factor XIa) to confirm target specificity.
  • Structural Dynamics : Use MD simulations to assess binding mode variations under different pH/temperature conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.